![molecular formula C8H5F4NO B2387701 N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide CAS No. 1844922-78-6](/img/structure/B2387701.png)

N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

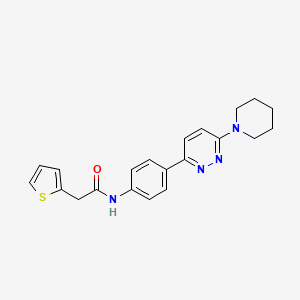

N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide, also known as NTFF, is a chemical compound with the CAS Number: 1844922-78-6 . It has a molecular weight of 207.13 .

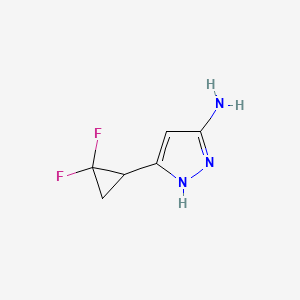

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H5F4NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-4H,(H,13,14) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.13 .Applications De Recherche Scientifique

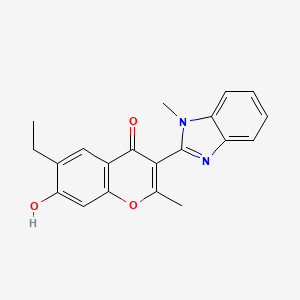

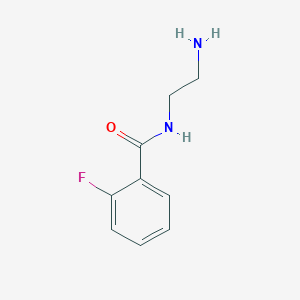

- N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide serves as an intermediate in pharmaceutical synthesis. Researchers use it to create more complex molecules with potential therapeutic applications .

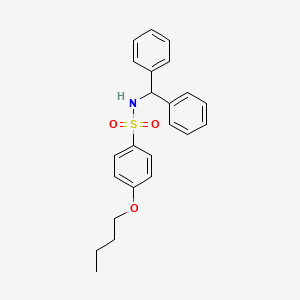

- This compound plays a role in the synthesis of diphenylthioethers. These sulfur-containing compounds have diverse applications, including in materials science and organic synthesis .

- Scientists employ This compound in Suzuki-coupling reactions. These reactions allow the preparation of 2-trifluoromethyl aryl or heteroaryl derivatives. Such derivatives find use in drug discovery and materials chemistry .

- The compound contributes to the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine. This molecule has potential as an antagonist of corticotropin-releasing hormone (CRH), which is involved in stress responses and mood regulation .

- Researchers have identified This compound (specifically, TAK-632) as a potent inhibitor of necroptosis. It targets both receptor-interacting protein kinase 1 (RIPK1) and RIPK3 kinases, providing insights into cell death pathways .

- Chemists explore the reactivity of this compound in various organic transformations. Its trifluoromethyl group can influence reaction outcomes, making it valuable for designing new synthetic routes .

Pharmaceutical Intermediates

Diphenylthioethers Synthesis

Suzuki-Coupling Reactions

Antagonist of Corticotropin-Releasing Hormone (CRH)

Inhibition of Necroptosis

Organic Synthesis and Chemical Transformations

Mécanisme D'action

Target of Action

Compounds with trifluoromethyl groups have been found to interact with a variety of biological targets .

Mode of Action

It’s known that the trifluoromethyl group in organic compounds can significantly affect the pharmacological activity of the compound .

Biochemical Pathways

Organofluorine compounds, which include trifluoromethyl groups, have been found to exhibit unique behaviors in biochemical pathways .

Pharmacokinetics

The presence of fluorine in drug molecules can significantly affect their pharmacokinetic properties .

Result of Action

Compounds containing trifluoromethyl groups have been associated with a variety of pharmacological activities .

Action Environment

It’s known that environmental factors can significantly affect the action of pharmaceutical compounds .

Propriétés

IUPAC Name |

N-[4-fluoro-2-(trifluoromethyl)phenyl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-4H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLVJCZVGHHIEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(prop-2-enoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2387622.png)

![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2387623.png)

![Tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride](/img/structure/B2387625.png)

![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2387627.png)

![N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2387632.png)

![N-(3,4-Difluorophenyl)-2-{[3-(ethylsulfamoyl)phenyl]formamido}acetamide](/img/structure/B2387634.png)

![1-(Azepan-1-yl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2387636.png)

![Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2387638.png)

![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2387639.png)